molecular formula C13H14N2O2S B098532 4-Amino-N-(4-methylphenyl)benzenesulfonamide CAS No. 16803-95-5

4-Amino-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B098532
CAS No.: 16803-95-5
M. Wt: 262.33 g/mol
InChI Key: QXIZWXNTAVXJNC-UHFFFAOYSA-N
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Description

4-Amino-N-(4-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H14N2O2S. It is a sulfonamide derivative, characterized by the presence of an amino group and a methylphenyl group attached to the benzenesulfonamide structure.

Scientific Research Applications

4-Amino-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 4-Amino-N-(4-methylphenyl)benzenesulfonamide is not explicitly mentioned in the available resources. Sulfonamides are generally known to inhibit bacterial growth by interfering with the synthesis of folic acid, a nutrient required for bacterial DNA replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-(4-methylphenyl)benzenesulfonamide is unique due to its specific structural features, such as the presence of a methyl group on the phenyl ring, which can influence its reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other sulfonamides .

Properties

IUPAC Name

4-amino-N-(4-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-2-6-12(7-3-10)15-18(16,17)13-8-4-11(14)5-9-13/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIZWXNTAVXJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341293
Record name 4-Amino-N-(4-methylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16803-95-5
Record name 4-Amino-N-(4-methylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(RK1-1-30)I This compound was prepared according to the procedure for compound 12a except using 11d to obtain the required product as an off-white solid (225 mg, 99%). Mp=174-176° C. (lit 190-190.5° C., Bioorganic and Medicinal Chemistry 15(2), 1014-1021; 2007); 1H NMR (400 MHz, CDCl3) δ 7.43 (d, J=8.8 Hz, 2H), 6.96 (d, J=8.4 Hz, 2H), 6.86 (d, J=8.4 Hz, 2H), 6.52 (d, J=8.8 Hz, 2H), 6.14 (br s, 1H), 4.00 (br s, 2H), 2.20 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step Two
Yield
99%

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